GAP 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

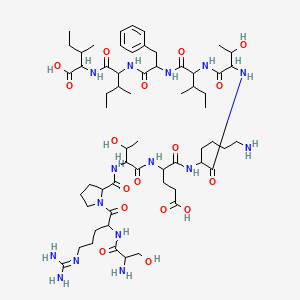

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRAPDIXXYFGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H101N15O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GAP 27

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAP 27 is a synthetic peptide that acts as a specific and reversible inhibitor of connexin 43 (Cx43), the most widely expressed gap junction protein. Its mechanism of action is multifaceted, involving the acute blockade of Cx43 hemichannels followed by the disruption of gap junctional intercellular communication (GJIC). This dual activity makes this compound a critical tool for dissecting the physiological and pathological roles of Cx43-mediated communication in processes such as wound healing, cardiac function, and neuroinflammation. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and quantitative data on its effects.

Core Mechanism of Action

This compound is a mimetic peptide with a sequence homologous to the second extracellular loop of Cx43.[1] Its primary mechanism involves direct, competitive binding to this extracellular domain.[2] This interaction initiates a two-phase inhibitory process:

-

Rapid Hemichannel Closure: Within minutes of application, this compound binds to the extracellular loops of Cx43 hemichannels (connexons), inducing a conformational change that leads to channel closure.[3][4] This immediate effect blocks the exchange of ions and small molecules, such as ATP, between the intracellular and extracellular environments.

-

Disruption of Gap Junctional Intercellular Communication (GJIC): Over a longer timescale (30 minutes or more), this compound permeates the intercellular space of gap junction plaques. This leads to the disruption of the docking between connexons from adjacent cells, causing a reduction in direct cell-to-cell communication.[3][4] The internalization of gap junction plaques is also thought to be a mechanism by which this compound diminishes cell coupling.

This dual mechanism allows for the targeted investigation of both hemichannel and gap junction functions of Cx43.

Quantitative Data on this compound Activity

The inhibitory potency of this compound varies depending on the cell type, experimental conditions, and the specific function being assayed (hemichannel vs. gap junction inhibition). The following tables summarize key quantitative data from the literature.

| Parameter | Cell Type | Concentration | Effect | Reference |

| Hemichannel Inhibition | HeLa cells expressing Cx43 | 200 µM | Reduced unitary current events | [5] |

| HeLa cells expressing Cx43 | 300 µM | Inhibited calcein (B42510) efflux | [5] | |

| Gap Junction Inhibition | Keratinocytes and HeLa43 cells | 50 µM | Effective inhibition of gap junction coupling | [6] |

| Embryonic cardiomyocytes | Not specified | Interruption of synchronous beating | [7] | |

| Cell Migration | Adult keratinocytes and juvenile foreskin fibroblasts | 100 nM - 100 µM | Enhanced scrape wound closure rates by ~50% | [6] |

| Cx43 Protein Expression | Juvenile foreskin and adult keratinocytes | 100 nM (24h exposure) | Reduced Cx43 protein expression | [6] |

Table 1: Quantitative Effects of this compound on Channel Function and Cellular Processes.

| Inhibitor | Target Connexin | Cell Type | IC50 | Reference |

| d-limonene | Cx43 | HeLa cells expressing Cx43-EGFP | 30 µM | [8] |

| Carbenoxolone | Cx43 | LN215-Cx43 cells | ~10 µM | [9] |

| D-GA | Cx43 | LN215-Cx43 cells | ~5 µM | [9] |

| Quinidine | Cx32 and Cx40 | Not specified | 100 µM | [10] |

Table 2: Comparative IC50 Values of Various Gap Junction Inhibitors.

Signaling Pathways Modulated by this compound

This compound's influence on cellular processes such as migration and proliferation is mediated through the modulation of intracellular signaling pathways. A key pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade.

TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[3][4][11]

Diagram of the Canonical TGF-β/Smad Signaling Pathway

Caption: Canonical TGF-β/Smad signaling cascade.

Crosstalk with Cx43 and this compound

This compound-mediated inhibition of Cx43 can influence the TGF-β/Smad pathway. For instance, in juvenile foreskin fibroblasts and adult dermal fibroblasts, both Cx43-siRNA and this compound have been shown to enhance the expression of phosphorylated Smad3 (pSmad3).[6] This suggests that the inhibition of Cx43 function can modulate downstream effectors of the TGF-β pathway, thereby impacting cellular responses like migration and extracellular matrix deposition.

Phosphorylation of Cx43 at Serine 368

The phosphorylation status of Cx43 is a critical determinant of its function. Phosphorylation of Cx43 at Serine 368 (Ser368) by Protein Kinase C (PKC) is known to decrease cell-to-cell communication.[6] Interestingly, treatment with this compound has been observed to induce Cx43 phosphorylation at Ser368 in non-diabetic skin cells.[12] This suggests a feedback mechanism where the initial inhibition of Cx43 by this compound triggers a signaling event leading to a post-translational modification that further regulates gap junction function.

Diagram of this compound's Influence on Cx43 and Downstream Signaling

References

- 1. Tgfβ activation and signaling | PPT [slideshare.net]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation of Connexin43 on Serine368 by Protein Kinase C Regulates Gap Junctional Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Cx43 Gap Junction Inhibitors Using a Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Connexin 43 phospho S368 Antibody (612-401-D23) | Rockland [rockland.com]

role of GAP 27 in blocking cell-cell communication

An In-depth Technical Guide to GAP 27 for Blocking Cell-Cell Communication

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a widely used peptide inhibitor for studying the role of gap junctional intercellular communication (GJIC). It covers its mechanism of action, specificity, quantitative effects, and detailed experimental protocols, offering a critical resource for designing and interpreting experiments in cell biology and pharmacology.

Introduction to Gap Junctions and this compound

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passive diffusion of ions, second messengers, and small metabolites up to approximately 1 kDa in size. These channels are formed by the docking of two hemichannels, or connexons, with each participating cell contributing one connexon. Each connexon is an oligomer of six protein subunits called connexins (Cx).[1] This direct line of communication is fundamental for coordinating cellular activities, maintaining tissue homeostasis, and regulating processes such as cell proliferation, differentiation, and apoptosis.[2][3][4]

Connexin 43 (Cx43), encoded by the GJA1 gene, is the most ubiquitously expressed connexin and a key component of gap junctions in tissues like the heart, skin, and bone.[1][5][6] Given its central role, tools that can specifically modulate Cx43-mediated communication are invaluable for research. This compound is a synthetic mimetic peptide that serves as a selective and reversible blocker of gap junctions, particularly those composed of Cx43.[7][8]

Mechanism of Action

This compound is a 12-amino-acid peptide with the sequence H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH (SRPTEKTIFII).[7][9] This sequence corresponds to a portion of the second extracellular loop of the Cx43 protein.[1][7] Its inhibitory action is a multi-stage process:

-

Binding and Hemichannel Closure: this compound first binds to the extracellular loop of Cx43 hemichannels. This initial interaction rapidly blocks the activity of these individual, un-docked hemichannels, typically within minutes.[1][10]

-

Disruption of Gap Junctions: Over a longer period (30 minutes or more), this compound permeates the intercellular space of the gap junction plaque. This leads to the disruption of the complete cell-to-cell channels, thereby diminishing intercellular coupling.[1][10]

-

Internalization: The binding of this compound to connexons can trigger the lateral movement of the peptide-bound hemichannels to the edge of the gap junction plaque, followed by their internalization and removal from the cell membrane.[1][10]

This mechanism makes this compound a potent tool for acutely blocking communication and studying the longer-term effects of uncoupling cells.

Figure 1: Mechanism of this compound binding to Cx43 hemichannels to block communication.

Specificity and Cross-Reactivity

This compound was designed based on the sequence of Cx43 and is considered a selective blocker for channels composed of this protein. However, the critical binding sequence "SRPTEK" is also conserved in the second extracellular loops of other connexin isoforms, including Cx32 and Cx40.[11] Therefore, this compound is expected to inhibit gap junctions constructed of these connexins as well.

Furthermore, studies have indicated some cross-reactivity with pannexin channels.[12] Pannexins are structurally distinct from connexins but also form large-pore channels in the cell membrane.[12][13] This cross-reactivity underscores the importance of using complementary methods, such as genetic knockdown or employing other inhibitors with different mechanisms, to confirm that observed effects are specifically due to the inhibition of connexin-based channels.[12]

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type, the specific connexin isoform present, and the experimental assay. The following table summarizes concentrations and their observed effects as reported in the literature.

| Cell Type / System | Target / Assay | This compound Concentration | Observed Effect | Reference(s) |

| Keratinocytes, HeLa Cells | Gap Junction Coupling (Microinjection) | 50 µM | Effective inhibition of dye transfer. | [7][14] |

| Keratinocytes, Fibroblasts | Hemichannel Activity (ATP Release) | 100 µM | Inhibition of ATP release. | [14] |

| HeLa-Cx43 Cells | Hemichannel Currents (Voltage Clamp) | 200 µM | Reduction of unitary current events. | [15] |

| Adult Keratinocytes, Juvenile Fibroblasts | Scrape Wound Closure | 100 nM - 100 µM | ~50% enhancement in wound closure rates. | [16] |

| Thoracic Aorta, Mesenteric Artery | Endothelium-Dependent Relaxation | 300 µM | 40% inhibition of relaxation. | [17][18] |

| Guinea-Pig Carotid Artery | Endothelium-Dependent Hyperpolarization | 500 µM | Essential abolishment of acetylcholine-induced hyperpolarization. | [17][18] |

| Rat Osteoclasts | Bone Resorption (Pit-formation assay) | Not specified | Remarked decrease in the number and activity of osteoclasts. | [11][18] |

Experimental Protocols and Workflows

This compound is utilized in a variety of assays to probe the function of gap junctions. The most common application is in dye transfer assays, which visualize the extent of intercellular communication.

Key Experimental Assays

-

Scrape-Loading Dye Transfer (SL/DT): A simple and rapid method where a scrape is made in a confluent cell monolayer in the presence of a low-molecular-weight, gap junction-permeable fluorescent dye like Lucifer Yellow.[19][20][21] The extent of dye transfer to cells adjacent to the scrape indicates the level of GJIC.[22]

-

Microinjection: A single cell is injected with a fluorescent dye, and the spread of the dye to neighboring cells is monitored over time. This method provides precise information but is lower in throughput.[14]

-

Pre-loading/Parachute Assay: Two populations of cells are used: "donor" cells pre-loaded with a permeable dye (e.g., Calcein-AM) and unlabeled "acceptor" cells.[23][24] When co-cultured, the transfer of dye from donors to acceptors is quantified, often by flow cytometry.[23][25]

-

Electrophysiology: Techniques like dual whole-cell patch-clamp can measure the junctional conductance between two coupled cells, providing a direct measure of electrical coupling.[15][26]

Detailed Protocol: Scrape-Loading Dye Transfer (SL/DT) Assay

This protocol provides a standardized method for assessing GJIC inhibition by this compound.

1. Materials:

-

Confluent cell monolayers in 6-well plates.

-

This compound stock solution (e.g., 1 mg/mL in sterile water).[9]

-

Vehicle control (sterile water).

-

Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺.[22]

-

Dye Solution: Lucifer Yellow (e.g., 0.5-1% w/v) in PBS without Ca²⁺/Mg²⁺.[22]

-

Optional: Rhodamine-dextran (10,000 MW) as a control to identify initially loaded cells.[19][20]

-

Fixative: 2-4% paraformaldehyde in PBS.

-

Fluorescence microscope with appropriate filter sets.

2. Procedure:

-

Pre-incubation: Aspirate culture medium and wash cells twice with HBSS. Add medium containing the desired concentration of this compound (e.g., 50-200 µM) or vehicle control. Incubate for at least 30-60 minutes at 37°C to allow for gap junction disruption.

-

Scrape Loading: Remove the treatment medium. Rinse the monolayer three times with HBSS containing Ca²⁺/Mg²⁺ to wash away residual peptide. Add the Lucifer Yellow dye solution to the well.

-

Using a sterile scalpel blade or needle, make a clean, linear scratch across the cell monolayer.[19]

-

Dye Transfer Incubation: Allow the dye to be taken up by the damaged cells along the scrape line and transfer to adjacent cells. Incubate for a short period, typically 2-8 minutes at room temperature or 37°C.

-

Washing and Fixation: Aspirate the dye solution and wash the cells thoroughly (3-4 times) with HBSS containing Ca²⁺/Mg²⁺ to remove all extracellular dye.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Imaging: Wash the fixed cells with PBS. Mount the coverslip or image the plate directly using a fluorescence microscope. Capture images of the scrape line and the area of dye diffusion.

-

Quantification: Measure the distance of dye migration perpendicular to the scrape line or the total fluorescent area using image analysis software (e.g., ImageJ). Compare the extent of dye transfer between this compound-treated and control groups.

Figure 2: Workflow for the Scrape-Loading Dye Transfer (SL/DT) assay.

Impact on Intercellular Signaling Pathways

This compound is a critical tool for dissecting the role of direct cell-cell communication in complex signaling networks. A prime example is its use in studying intercellular calcium (Ca²⁺) waves.

In many cell types, mechanical or chemical stimulation of a single cell can trigger a wave of increased intracellular Ca²⁺ that propagates to neighboring cells.[27] This propagation can occur via two primary pathways:

-

Gap Junction-Dependent Pathway: Second messengers, such as inositol (B14025) trisphosphate (IP₃), diffuse directly from cell to cell through gap junctions, triggering Ca²⁺ release from internal stores in each subsequent cell.[27][28]

-

Extracellular ATP-P2 Receptor Pathway: The stimulated cell releases ATP into the extracellular space. This ATP then binds to purinergic (P2) receptors on neighboring cells, initiating a G-protein coupled signaling cascade that leads to IP₃ production and Ca²⁺ release.[26][29]

This compound, by selectively blocking the gap junction pathway, allows researchers to isolate and study the contribution of the extracellular ATP-P2 receptor pathway.[26] If a Ca²⁺ wave is blocked by this compound, it indicates a primary reliance on GJIC. Conversely, if the wave persists but is blocked by P2 receptor antagonists (like suramin) or ATP-degrading enzymes (like apyrase), it points to an ATP-mediated mechanism.[26][29]

Figure 3: Use of this compound to differentiate between gap junction-dependent and extracellular ATP-dependent signaling in intercellular Ca²⁺ waves.

Conclusion

This compound is an essential pharmacological tool for the study of cell-cell communication. Its well-characterized mechanism of action, targeting the second extracellular loop of Cx43, provides a specific means to reversibly inhibit GJIC. By understanding its specificity, effective concentrations, and appropriate use in experimental assays, researchers can effectively probe the physiological and pathological roles of gap junctions. From dissecting complex signaling cascades like calcium waves to investigating its influence on collective cell behaviors like migration and wound healing, this compound remains a cornerstone of modern cell communication research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Homotypic gap junctional communication contributing to metastasis increases with PKA kinase activity and is unaffected by PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Connexin-mimetic peptide this compound decreases osteoclastic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. This compound | Gap Junction Protein | TargetMol [targetmol.com]

- 19. researchgate.net [researchgate.net]

- 20. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]

- 26. pnas.org [pnas.org]

- 27. ATP- and Gap Junction–dependent Intercellular Calcium Signaling in Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Effect of Gap Junctional Coupling on the Spatiotemporal Patterns of Ca2+ Signals and the Harmonization of Ca2+-Related Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jneurosci.org [jneurosci.org]

GAP 27 and its Effects on Hemichannel Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAP 27 is a synthetic mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a primary component of gap junctions and hemichannels. It serves as a potent, albeit not entirely specific, inhibitor of these channels. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its multifaceted effects on hemichannel activity. It is designed to be a valuable resource for researchers investigating cellular communication, ion channel function, and those involved in the development of novel therapeutics targeting connexin and pannexin channels. This document details quantitative data on this compound's efficacy, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it influences.

Introduction to this compound and Hemichannels

Hemichannels are transmembrane protein complexes, primarily formed by connexin or pannexin proteins, that act as conduits between the intracellular and extracellular environments. In their unapposed state, these channels are crucial for paracrine and autocrine signaling through the regulated release of small molecules like ATP, glutamate, and prostaglandins, as well as the uptake of ions and other small molecules.[1] Dysregulation of hemichannel activity is implicated in a variety of pathological conditions, including inflammation, ischemic injury, and neurodegenerative diseases.

This compound, with the amino acid sequence SRPTEKTIFII, mimics a portion of the second extracellular loop of Cx43.[2] It functions by binding to the extracellular domain of connexin hemichannels, inducing a conformational change that leads to channel closure.[3] This inhibitory action occurs within minutes of application.[3] While primarily targeting Cx43, this compound has also been shown to affect other connexin isoforms and, to some extent, pannexin-1 (Panx1) channels, highlighting a degree of promiscuity that researchers must consider in their experimental design.[4][5]

Mechanism of Action

The primary mechanism of this compound involves its direct interaction with the extracellular loops of connexin proteins. This binding is thought to allosterically modulate the channel's gating mechanism, favoring a closed state. The inhibition of hemichannels is a rapid process, occurring within minutes.[3] At later time points (30 minutes or longer), this compound can also disrupt the formation of new gap junctions and interfere with existing gap junctional intercellular communication (GJIC).[3]

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the effects of this compound on hemichannel activity. It is important to note that the efficacy of this compound can vary depending on the cell type, the specific connexin or pannexin isoform expressed, and the experimental conditions.

| Parameter | Target | Cell Type | Concentration | Effect | Reference |

| Dye Uptake Inhibition | Cx43 Hemichannels | Human Keratinocytes and Fibroblasts | 100 nM - 100 µM | Attenuation of hemichannel activity | [1] |

| Cx43 Hemichannels | Non-diabetic skin cells | Not specified | Profoundly reduced hemichannel function | [6] | |

| Cx43 Hemichannels | HeLa cells | 300 µM | Inhibition of calcein (B42510) efflux | [4] | |

| Gap Junction Coupling Inhibition | Cx43 Gap Junctions | Keratinocytes and HeLa43 cells | 50 µM | Effective inhibition | [7] |

| Unitary Current Inhibition | Cx43 Hemichannels | HeLa-Cx43 cells | 160 µM (Gap26), 200 µM (Gap27) | Reduction of unitary current events | [4] |

| Ca2+-potentiated Cx43 HC currents | Ventricular cardiomyocytes | 160 µM (Gap26), 200 µM (Gap27) | Inhibition of current activity | [4][8] | |

| Reduction in Infarct Size | Not applicable | Isolated perfused rat hearts | Not specified | Significant reduction | [9] |

| Parameter | Target | Effect | Reference |

| Dissociation Rate Constant (Kd) | Cx43 Extracellular Loop 1 (EL1) | 0.061 ± 0.004 (for Gap27 binding) | [9] |

| Single Channel Conductance | Cx43 Hemichannels | ~220 pS | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on hemichannel activity.

Dye Uptake Assays

Dye uptake assays are a common method to assess hemichannel permeability. These assays rely on the principle that open hemichannels allow the passage of fluorescent dyes that are otherwise membrane-impermeable.

4.1.1. Ethidium Bromide (Etd) Uptake Assay

This protocol is adapted for assessing the activity of Cx43 and Panx1 hemichannels.

-

Materials:

-

Cells of interest cultured on glass coverslips

-

Extracellular solution (ECS): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4

-

Ethidium bromide (Etd) stock solution (1 mM in water)

-

This compound stock solution (e.g., 10 mM in water)

-

Fluorescence microscope with appropriate filter sets for Etd (Excitation/Emission: ~518/605 nm)

-

-

Procedure:

-

Wash cultured cells twice with ECS.

-

Incubate cells in ECS containing the desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add Etd to the ECS to a final concentration of 5 µM.

-

Incubate for 5-10 minutes at 37°C.

-

Wash the cells three times with ECS to remove extracellular Etd.

-

Immediately image the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity of individual cells using image analysis software. The uptake is often expressed as the rate of increase in fluorescence over time.

-

4.1.2. Scrape-Loading Dye Transfer Assay

This assay is primarily used to assess gap junctional intercellular communication but can be adapted to infer hemichannel activity by observing dye spread from damaged cells into the extracellular space and uptake by neighboring cells.

-

Materials:

-

Confluent cell monolayer on a coverslip or in a culture dish

-

Hank's Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Lucifer Yellow (LY) solution (e.g., 0.5% in PBS)

-

A sharp instrument (e.g., 30G needle or scalpel blade)

-

Fluorescence microscope with filters for Lucifer Yellow (Excitation/Emission: ~428/536 nm)

-

-

Procedure:

-

Wash the confluent cell monolayer three times with HBSS containing 1% BSA.

-

Remove the wash solution and add the Lucifer Yellow solution to the cells.

-

Create a scrape or scratch across the cell monolayer using a sterile needle or scalpel.

-

Incubate for 2-5 minutes to allow dye uptake into the damaged cells at the scrape line.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Incubate for an additional 5-10 minutes in culture medium to allow for dye transfer to adjacent cells via gap junctions. To assess hemichannel-mediated uptake, the focus would be on individual cells away from the scrape line that have taken up the dye from the medium.

-

Fix the cells (e.g., with 4% paraformaldehyde) and visualize using fluorescence microscopy.

-

The extent of dye transfer is quantified by measuring the distance the dye has spread from the scrape line or by counting the number of fluorescent cells.

-

Electrophysiology

Patch-clamp electrophysiology provides a direct measure of hemichannel activity by recording the ionic currents passing through the channels.

4.2.1. Whole-Cell Patch-Clamp Recording

-

Materials:

-

Cells expressing the hemichannels of interest

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (ECS): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.3

-

Intracellular (pipette) solution: (in mM) 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP, 0.5 GTP, pH 7.2

-

This compound solution for perfusion

-

-

Procedure:

-

Identify a single, healthy cell for recording.

-

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).

-

Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where hemichannels are typically closed (e.g., -60 mV).

-

Apply voltage steps or ramps to potentials that induce hemichannel opening (e.g., to positive potentials for Cx43).

-

Record the resulting currents. Hemichannel currents are often characterized by their large conductance and voltage-dependence.

-

Perfuse the cell with ECS containing the desired concentration of this compound.

-

Repeat the voltage protocol and record the currents in the presence of this compound to determine the extent of inhibition.

-

Analyze the data to quantify changes in current amplitude, kinetics, and voltage-dependence.

-

Calcium Imaging

Calcium imaging can be used to indirectly assess hemichannel activity, as hemichannels are permeable to Ca2+ and their opening can lead to changes in intracellular calcium concentration ([Ca2+]i).

-

Materials:

-

Cells loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)

-

Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation and emission detection.

-

Extracellular solution (ECS) with varying Ca2+ concentrations

-

This compound solution

-

-

Procedure:

-

Load cells with the chosen Ca2+ indicator according to the manufacturer's protocol.

-

Mount the coverslip with the loaded cells onto the microscope stage and perfuse with normal ECS.

-

Establish a baseline recording of [Ca2+]i.

-

Induce hemichannel opening. This can be achieved by various stimuli, such as lowering extracellular Ca2+ concentration, mechanical stimulation, or applying a relevant agonist.

-

Record the changes in [Ca2+]i in response to the stimulus. An increase in [Ca2+]i can indicate Ca2+ influx through open hemichannels.

-

Pre-incubate the cells with this compound for a defined period.

-

Repeat the stimulation protocol in the presence of this compound and record the [Ca2+]i changes.

-

Compare the Ca2+ responses in the presence and absence of this compound to determine its inhibitory effect on hemichannel-mediated Ca2+ influx.

-

Signaling Pathways and Experimental Workflows

This compound-mediated inhibition of hemichannel activity can have profound effects on intracellular signaling cascades. The release of signaling molecules like ATP through hemichannels is a key upstream event in several pathways.

TGF-β/Smad Signaling Pathway

Transforming Growth Factor-β (TGF-β) is a crucial regulator of cell growth, differentiation, and fibrosis. There is evidence of crosstalk between connexin hemichannel activity and the TGF-β signaling pathway. For instance, TGF-β1 can increase Cx43 expression and hemichannel-mediated ATP release.[10][11] Conversely, blocking hemichannels can modulate TGF-β-induced cellular responses.

Caption: TGF-β/Smad signaling influenced by Cx43 hemichannel activity.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Hemichannel-mediated ATP release can activate purinergic receptors, which in turn can trigger the MAPK/ERK pathway.[3][12] Inhibition of hemichannels with this compound can therefore attenuate ERK activation.

Caption: MAPK/ERK signaling initiated by hemichannel-mediated ATP release.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on hemichannel activity and downstream signaling.

Caption: A typical workflow for studying this compound's effects.

Considerations and Future Directions

While this compound is a widely used tool for studying hemichannel function, researchers should be mindful of its limitations. Its lack of absolute specificity for Cx43 means that observed effects could be partially attributed to the inhibition of other connexins or pannexins.[4][5] Therefore, complementing experiments with more specific inhibitors, such as Gap19 for Cx43 hemichannels, or using genetic approaches like siRNA-mediated knockdown, is highly recommended to validate findings.

Future research should focus on developing more isoform-specific inhibitors to dissect the precise roles of different connexin and pannexin hemichannels in health and disease. Furthermore, a deeper understanding of the structural basis of this compound's interaction with hemichannels will be crucial for the rational design of next-generation therapeutics with improved specificity and efficacy. The continued investigation into the downstream signaling consequences of hemichannel inhibition will undoubtedly unveil novel therapeutic targets for a wide range of pathologies.

Conclusion

This compound remains an invaluable pharmacological tool for investigating the physiological and pathological roles of connexin hemichannels. Its ability to rapidly and reversibly block these channels has provided significant insights into their function in cellular communication and signaling. This technical guide has provided a comprehensive overview of this compound, from its mechanism of action and quantitative effects to detailed experimental protocols and its influence on key signaling pathways. By understanding the nuances of its application and its limitations, researchers can continue to leverage this compound to unravel the complexities of hemichannel biology and pave the way for innovative therapeutic strategies.

References

- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitogen-activated Protein Kinase (MAPK) Activated by Prostaglandin E2 Phosphorylates Connexin 43 and Closes Osteocytic Hemichannels in Response to Continuous Flow Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Connexin 43 Hemichannels Are Permeable to ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Ambivalence of Connexin43 Gap Peptides in Cardioprotection of the Isolated Heart against Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blocking connexin 43 hemichannel-mediated ATP release reduces communication within and between tubular epithelial cells and medullary fibroblasts in a model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Connexin 43 hemichannels and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

GAP 27: A Technical Deep Dive into its Discovery, Mechanism, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GAP 27, a synthetic mimetic peptide, has emerged as a critical tool in cellular communication research and a potential therapeutic agent. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the experimental evidence that has elucidated its function as a selective and reversible inhibitor of connexin 43 (Cx43)-mediated communication. Through a meticulous review of key studies, this guide presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. This technical guide is intended to serve as a definitive resource for professionals in the fields of cell biology, pharmacology, and drug development who are interested in the multifaceted role of this compound.

Introduction: The Dawn of Connexin Mimetic Peptides

The journey of this compound is intrinsically linked to the broader effort to understand and modulate the function of gap junctions—specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells.[1] These channels are formed by a family of proteins called connexins.[2] Connexin 43 (Cx43) is the most ubiquitously expressed connexin and plays a vital role in coordinating cellular activities in numerous tissues.[3][4]

The concept of using mimetic peptides to target specific domains of connexins arose from the need for more specific inhibitors than traditional pharmacological agents like heptanol (B41253) or octanol.[3] Early research focused on generating antibodies against specific connexin sequences, but the size and limited membrane permeability of antibodies restricted their utility.[3] This led to the development of smaller, more cell-permeable mimetic peptides that could theoretically interfere with connexon docking or channel function.[3]

This compound was designed as a connexin mimetic peptide corresponding to the amino acid sequence H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH (SRPTEKTIFII).[5][6] This sequence is homologous to a portion of the second extracellular loop of Cx43 (amino acids 204–214), a domain critical for the proper docking of connexons and the formation of functional gap junction channels.[5][7]

Physicochemical Properties and Specifications

| Property | Value | Reference |

| Sequence | H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH (SRPTEKTIFII) | [5][6] |

| Molecular Weight | 1304.55 g/mol | [6] |

| Molecular Formula | C60H101N15O17 | [6] |

| Purity | ≥95% | [6] |

| Solubility | Soluble to 1 mg/ml in water | [6] |

| CAS Number | 198284-64-9 | [5][6] |

Mechanism of Action: A Dual Inhibition Strategy

This compound exerts its inhibitory effects on Cx43 through a dual mechanism that targets both gap junctions and hemichannels, albeit with different temporal dynamics.[2][3]

Inhibition of Hemichannels

The primary and most immediate action of this compound is the blockage of Cx43 hemichannels (connexons that are not yet docked with a counterpart on an adjacent cell).[3] These hemichannels can act as conduits for the release of paracrine signaling molecules like ATP and glutamate (B1630785) into the extracellular space.[3] this compound binds to the second extracellular loop of the Cx43 hemichannel, inducing a conformational change that leads to channel closure within minutes.[2][3]

Inhibition of Gap Junctions

The inhibition of fully formed gap junction channels by this compound occurs over a longer time frame, typically 30 minutes or more.[2][3] It is proposed that the peptide diffuses into the intercellular space of the gap junction plaque, where it interferes with the docking and function of the connexons.[3] This leads to a reduction in direct cell-to-cell communication, as evidenced by the decreased intercellular transfer of fluorescent dyes and electrical signals.[3][8]

Figure 1: Mechanism of this compound action on Cx43 hemichannels and gap junctions.

Key Experimental Evidence and Protocols

The development and characterization of this compound have been supported by a range of in vitro and ex vivo experiments. This section details the methodologies of some of the pivotal studies.

Scrape Wound Healing Assays

These assays are fundamental in assessing the impact of this compound on cell migration, a process heavily influenced by intercellular communication.

Experimental Protocol:

-

Cell Culture: Primary human dermal fibroblasts (JFF, HNDF, ADF) and adult keratinocytes (AK) are cultured to confluence in appropriate media (e.g., DMEM with 10% FCS for fibroblasts, EPILIFE for keratinocytes).[4]

-

Wound Creation: A sterile pipette tip is used to create a "scrape" or wound in the confluent cell monolayer.[4]

-

Treatment: Cells are pre-exposed to this compound at various concentrations (e.g., 100 nM to 100 µM) for a specified period (e.g., 90 minutes) before and during the migration assay.[4]

-

Monitoring: Wound closure is monitored over time (e.g., 0, 6, 12, 24, and 48 hours) by capturing images using a microscope.[4]

-

Analysis: The wound area is measured at each time point using image analysis software (e.g., ImageJ), and the rate of closure is calculated.[4] For more detailed analysis, time-lapse microscopy can be employed to track individual cell movements and velocities.[4]

Figure 2: Experimental workflow for a scrape wound healing assay.

Quantitative Data from Scrape Wound Assays:

| Cell Type | This compound Concentration | Effect on 50% Scrape Closure | Reference |

| Juvenile Foreskin Fibroblasts (JFF) | 100 nM | More than two times faster than non-treated | [4] |

| Adult Keratinocytes (AK) | 100 nM - 100 µM | Enhanced scrape wound closure rates | [4] |

| Adult Dermal Fibroblasts (ADF) | 100 nM - 100 µM | Limited impact on cell migration | [4] |

| Human Neonatal Dermal Fibroblasts (HNDF) | 100 nM or 100 µM | Ineffective in enhancing migration | [4] |

| Cell Type | This compound Concentration | Average Cell Velocity (Control) | Average Cell Velocity (this compound) | Reference |

| Juvenile Foreskin Fibroblasts (JFF) | 100 µM | 0.23 ± 0.003 µm/min | 0.27 ± 0.004 µm/min | [4] |

Hemichannel Activity Assays (ATP Release)

These assays quantify the inhibitory effect of this compound on hemichannel function by measuring the release of ATP, a key signaling molecule.

Experimental Protocol:

-

Cell Seeding: Cells are seeded on 24-well plates and grown to approximately 80% confluency.[4]

-

Incubation: Cells are washed and incubated in serum-free media (SFM) for 1 hour, followed by exposure to this compound for 90 minutes.[4]

-

Challenge: Hemichannel opening is induced by challenging the cells with Ca2+ and Mg2+ free PBS for 15 minutes.[4]

-

Supernatant Collection: The supernatant containing released ATP is collected.[4]

-

ATP Measurement: ATP levels in the supernatant are quantified using a luminescence-based ATP assay mix and a plate reader.[4]

-

Analysis: The fold change in ATP release between control and this compound-treated cells is calculated.[4]

Quantitative Data from ATP Release Assays:

| Cell Type | This compound Concentration for Effective Inhibition | Reference |

| Juvenile Foreskin Fibroblasts (JFF) | 10 - 100 µM | [4] |

| Adult Keratinocytes (AK) | 10 - 100 µM | [4] |

| Adult Dermal Fibroblasts (ADF) | 10 - 100 µM | [4] |

| Human Neonatal Dermal Fibroblasts (HNDF) | 10 - 100 µM | [4] |

Gene and Protein Expression Analysis

To understand the downstream effects of this compound, changes in gene and protein expression are often analyzed using qPCR and Western blotting, respectively.

Experimental Protocol (General):

-

Cell Treatment: Cells are treated with this compound or a control for a specified duration (e.g., 24 hours).

-

Harvesting: Cells are harvested, and RNA and protein are extracted.

-

qPCR: For gene expression analysis, RNA is reverse-transcribed to cDNA, and real-time PCR is performed using primers for target genes (e.g., GJA1 encoding Cx43, Ki67, TGF-β1) and a housekeeping gene for normalization.[4]

-

Western Blotting: For protein analysis, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Cx43, pSmad3) and a loading control (e.g., GAPDH).[4]

-

Detection and Analysis: Secondary antibodies conjugated to a fluorescent dye or enzyme are used for detection, and band intensities are quantified.[4]

Summary of this compound Effects on Gene and Protein Expression (24h exposure):

| Cell Type | Treatment (100 nM this compound) | Cx43 Protein Expression | TGF-β1 Gene Expression | pSmad3 Protein Expression | Reference |

| JFF | This compound | Decreased (>2-fold) | Enhanced (~3-4 fold) | Enhanced | [4] |

| AK | This compound | Decreased (less pronounced) | No effect | No effect | [4] |

| ADF | This compound | No effect | No effect | Enhanced | [4] |

| HNDF | This compound | No effect | No effect | No effect | [4] |

Signaling Pathways Modulated by this compound

The inhibition of Cx43 by this compound can have profound effects on downstream signaling pathways, particularly those involved in cell migration, proliferation, and extracellular matrix remodeling. One such pathway is the TGF-β/Smad signaling axis.

Figure 3: Postulated signaling pathway involving this compound, Cx43, and the TGF-β/Smad axis.

In certain cell types, such as juvenile foreskin fibroblasts, treatment with this compound has been shown to increase the expression of TGF-β1 and enhance the phosphorylation of Smad3.[4] Phosphorylated Smad3 can then translocate to the nucleus and regulate the transcription of genes involved in cell migration and extracellular matrix deposition, providing a potential mechanism for the observed effects of this compound on wound healing.[4]

Therapeutic Potential and Future Directions

The ability of this compound to modulate intercellular communication has positioned it as a valuable research tool and a potential therapeutic agent for a variety of conditions. Its effects on cell migration have spurred investigations into its use in wound healing.[4][9][10] Furthermore, by blocking the release of pro-inflammatory molecules like ATP from hemichannels, this compound and its derivatives are being explored for their anti-inflammatory properties.[11]

However, the differential effects of this compound on various cell types, as highlighted in the experimental data, underscore the complexity of targeting Cx43.[4] While it enhances migration in some fibroblasts and keratinocytes, it has little effect on others.[4] This suggests that the role of Cx43 in cellular processes can be highly context-dependent, influenced by the cellular microenvironment and the specific signaling pathways active in a given cell type.

Future research will likely focus on:

-

Developing more cell-type-specific analogs of this compound to enhance therapeutic efficacy and reduce off-target effects.

-

Further elucidating the downstream signaling pathways modulated by this compound in different physiological and pathological contexts.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound-based therapies for conditions such as chronic wounds and inflammatory diseases.

Conclusion

The discovery and development of this compound represent a significant advancement in our ability to probe and manipulate connexin-mediated intercellular communication. From its rational design as a mimetic of the second extracellular loop of Cx43 to its characterization as a dual inhibitor of hemichannels and gap junctions, this compound has provided invaluable insights into the roles of Cx43 in a myriad of cellular processes. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and therapeutic potential of this remarkable peptide. The journey of this compound is far from over, and its continued investigation promises to unlock new avenues for understanding and treating a wide range of human diseases.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Connexin 43 in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

GAP 27 Target Specificity for Different Connexins: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the target specificity of the connexin mimetic peptide GAP 27 for various connexin isoforms. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support research and development in this area.

Introduction

Connexins are a family of transmembrane proteins that form gap junction channels and hemichannels, facilitating direct intercellular communication and paracrine signaling, respectively. Dysregulation of connexin function is implicated in a multitude of pathological conditions, making them attractive therapeutic targets. This compound, a mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), has emerged as a widely used tool to investigate the roles of Cx43-mediated communication. This technical guide delves into the target specificity of this compound for different connexins, providing a critical analysis of available quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways modulated by this peptide.

This compound: Mechanism of Action

This compound is an 11-amino acid peptide (SRPTEKTIFII) that corresponds to a sequence on the second extracellular loop of Cx43[1]. Its primary mechanism of action involves binding to the extracellular loop of connexin hemichannels, which leads to their closure and a subsequent reduction in gap junctional intercellular communication (GJIC)[1]. This inhibition is reversible and specific, primarily targeting Cx43-containing channels[1]. The initial and more rapid effect of this compound is on hemichannels, followed by the inhibition of gap junctions[1].

Quantitative Analysis of this compound Specificity

While this compound is widely cited as a selective Cx43 inhibitor, comprehensive quantitative data on its binding affinities and inhibitory concentrations across a wide range of connexin isoforms is limited in the publicly available literature. The existing data is primarily derived from functional assays, such as dye transfer studies, which measure the consequence of channel inhibition rather than direct binding.

The following table summarizes the available quantitative and semi-quantitative data on the effects of this compound and its analogues on different connexins.

| Connexin Target | Peptide Analogue | Assay Type | Concentration | Observed Effect | Reference |

| Cx43 (and Cx37) | 37,43this compound | Dye Transfer (Calcein) | 600 µM | >80% reduction in dye transfer | Martin et al., 2005[2] |

| Cx40 | 40this compound | Dye Transfer (Calcein) | 600 µM | Minor, non-significant attenuation of dye transfer | Martin et al., 2005[2] |

| Cx37 (and Cx40) | 37,40Gap 26 | Dye Transfer (Calcein) | 600 µM | No significant attenuation of dye transfer | Martin et al., 2005[2] |

| Cx43 | This compound | Hemichannel Activity (ATP Release) | 100 µM | Inhibition of ATP release | Wright et al., 2009[3] |

| Cx43 | This compound | Gap Junction Coupling (Dye Transfer) | 50 µM | Effective inhibition | Wright et al., 2009[3] |

| Cx32 | 43this compound | Hemichannel Activity (ATP Release) | 0.25 mg/L | Small, but significant inhibition | De Vuyst et al., 2006[4] |

Note: The peptide nomenclature in Martin et al. (2005)[2] specifies the connexin(s) from which the mimetic peptide sequence is derived. 37,43this compound contains the SRPTEKTIFII sequence common to both Cx37 and Cx43.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on connexin channels. Below are outlines of key experimental protocols cited in the literature.

Dye Transfer Assay (Scrape Loading)

This assay is a robust method to assess functional gap junctional intercellular communication.

Objective: To qualitatively and semi-quantitatively measure the transfer of a fluorescent dye between adjacent cells through gap junctions.

Materials:

-

Cell culture of interest grown to confluence on coverslips or in multi-well plates.

-

Fluorescent dye: Lucifer Yellow (e.g., 1% w/v in PBS).

-

Rhodamine Dextran (high molecular weight, gap junction-impermeable control).

-

Phosphate Buffered Saline (PBS).

-

Hanks' Balanced Salt Solution with 1% BSA (HBC).

-

Fixative: 4% paraformaldehyde (PFA).

-

This compound peptide and scrambled peptide control.

-

Surgical scalpel or needle.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Grow cells to a confluent monolayer.

-

Treatment: Pre-incubate the cells with the desired concentration of this compound or a scrambled control peptide for the specified duration (e.g., 30 minutes to several hours).

-

Washing: Gently wash the cells three times with HBC.

-

Scrape Loading:

-

Remove the culture medium.

-

Add a small volume of PBS containing Lucifer Yellow (and Rhodamine Dextran as a control for cell damage).

-

Gently make a scratch or scrape across the cell monolayer with a scalpel blade or needle.

-

-

Incubation: Allow the dye to load into the scraped cells and transfer to adjacent cells for a defined period (typically 2-8 minutes).

-

Washing: Quickly and thoroughly wash the cells with HBC to remove extracellular dye.

-

Fixation: Fix the cells with 4% PFA for 20 minutes.

-

Imaging: Visualize the dye transfer using a fluorescence microscope. The extent of Lucifer Yellow spread from the scrape line indicates the degree of gap junctional coupling. Rhodamine Dextran should remain confined to the initially scraped cells.

-

Quantification: The area or distance of dye spread can be measured and compared between treated and control groups.

Electrophysiology (Whole-Cell Patch Clamp for Hemichannel Activity)

This technique allows for the direct measurement of ion flow through individual or populations of connexin hemichannels.

Objective: To record the electrical currents passing through connexin hemichannels and assess the inhibitory effect of this compound.

Materials:

-

Cells expressing the connexin of interest.

-

Patch clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass pipettes.

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

This compound peptide.

-

Data acquisition and analysis software.

Procedure:

-

Cell Preparation: Plate cells at a low density to allow for the patching of individual cells.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the intracellular solution.

-

Whole-Cell Configuration:

-

Approach a target cell with the patch pipette and apply slight positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration[5][6].

-

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -40 mV).

-

Apply voltage steps (e.g., from -60 mV to +100 mV) to elicit hemichannel currents. Connexin hemichannels typically open at positive potentials.

-

-

This compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: Record the currents before, during, and after the application of this compound.

-

Analysis: Analyze the current-voltage (I-V) relationship and the total charge transfer to quantify the inhibitory effect of this compound.

ATP Release Assay

This assay measures the release of ATP from cells, a key function of open connexin hemichannels.

Objective: To quantify the amount of ATP released through hemichannels and determine the inhibitory effect of this compound.

Materials:

-

Cells cultured in a 96-well plate.

-

HEPES-buffered saline solution (HBSS).

-

This compound peptide.

-

ATP-free medium.

-

ATP bioluminescence assay kit (e.g., luciferin-luciferase based).

-

Luminometer.

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to confluence.

-

Treatment: Pre-incubate cells with this compound or control peptide in serum-free medium for a specified time (e.g., 30 minutes).

-

Induction of Hemichannel Opening:

-

Wash the cells with HBSS.

-

Induce hemichannel opening by replacing the medium with a low-calcium or calcium-free solution. Mechanical stimulation can also be used.

-

-

Sample Collection: After a short incubation period (e.g., 5-15 minutes), collect the supernatant.

-

ATP Measurement:

-

Add the collected supernatant to the luciferin-luciferase reaction mixture.

-

Measure the luminescence using a luminometer[7].

-

-

Data Analysis: Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples. Compare the ATP release between control and this compound-treated cells.

Signaling Pathways and Experimental Workflows

The interaction of this compound with connexin channels initiates a cascade of downstream effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.

Signaling Pathway of this compound Inhibition

Caption: this compound binds to the extracellular loop of Cx43 hemichannels, leading to their closure and inhibiting downstream signaling events.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical workflow for characterizing the inhibitory effects of this compound on connexin-mediated communication using multiple functional assays.

Conclusion

This compound is a valuable tool for probing the function of Cx43-mediated intercellular communication. While it is widely regarded as a selective inhibitor of Cx43, the available quantitative data, primarily from functional assays, suggests a more nuanced specificity. The work by Martin et al. (2005) provides the most direct evidence for its selectivity for Cx43/Cx37 over Cx40 in a specific cellular context[2]. However, a comprehensive understanding of its binding affinities and inhibitory constants across all connexin isoforms is still lacking. The detailed experimental protocols and workflows provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the precise target specificity of this compound and its utility in the development of novel therapeutics targeting connexin channels. Future research employing direct binding assays and systematic screening against a broader panel of connexins will be crucial for a more complete characterization of this important research tool.

References

- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Intracellular calcium changes trigger connexin 32 hemichannel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. static1.squarespace.com [static1.squarespace.com]

Molecular Interactions of GAP 27 with Connexin 43: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 43 (Cx43), a member of the connexin family of proteins, is crucial for direct intercellular communication through the formation of gap junctions and hemichannels. These channels play a pivotal role in maintaining tissue homeostasis, and their dysregulation is implicated in various pathologies, including cardiovascular diseases, cancer, and inflammatory conditions. GAP 27, a synthetic mimetic peptide, has emerged as a key pharmacological tool for modulating Cx43 function. This technical guide provides a comprehensive overview of the molecular interactions between this compound and Cx43, focusing on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of Cx43 and the development of novel therapeutics targeting gap junctional communication.

Molecular Interaction of this compound with Cx43

This compound is a mimetic peptide that corresponds to a specific sequence on the second extracellular loop of Cx43.[1] Its primary mechanism of action involves binding to the extracellular domain of Cx43, thereby inhibiting the function of both hemichannels and, subsequently, gap junctions.[2] This interaction is thought to prevent the proper docking of connexons from adjacent cells, which is a prerequisite for the formation of functional gap junction channels.[3]

Quantitative Data on this compound and Cx43 Interaction

The binding kinetics of this compound to a construct of the second extracellular loop of Cx43 have been characterized using surface plasmon resonance (SPR). The following table summarizes the available quantitative data.

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | Not explicitly reported | Surface Plasmon Resonance (SPR) | [4] |

| Association Rate Constant (ka) | Not explicitly reported | Surface Plasmon Resonance (SPR) | [4] |

| Dissociation Rate Constant (kd) | 0.0043 ± 0.0001 s⁻¹ | Surface Plasmon Resonance (SPR) | [4] |

Note: The SPR analysis was performed with a his-tagged RadA-connexin43 EL1 construct as the ligand and this compound as the analyte. The reported kd value suggests a relatively slow dissociation of the peptide from the Cx43 extracellular loop.

Functional Inhibition Data

While direct binding affinity data is limited, the functional inhibitory concentrations of this compound on Cx43 channels have been extensively studied across various cell types and experimental conditions.

| Cell Type | Effective Concentration | Effect | Assay | Source |

| Keratinocytes and HeLa43 cells | 50 μM | Inhibition of gap junction coupling | Microinjection analysis with Alexa 488 | [1] |

| Adult Keratinocytes (AK) and Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 μM | Attenuation of hemichannel activity and enhancement of scrape wound closure | Dye uptake and scrape wound assay | [3][5] |

| Human Neonatal Dermal Fibroblasts (HNDF) and Adult Dermal Fibroblasts (ADF) | 100 nM - 100 μM | Attenuation of hemichannel activity (no effect on migration) | Dye uptake and scrape wound assay | [3][5] |

| HeLa cells transfected with Cx43 | 200 μM (pre-incubation for 30 min) | Reduction of unitary hemichannel currents | Voltage clamp | [6] |

| Ventricular Cardiomyocytes | 200 μM (5 min) | Inhibition of Ca²⁺-potentiated Cx43 hemichannel activity | Voltage clamp | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the molecular interactions and functional consequences of this compound on Cx43.

Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)

This assay assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye from a donor cell to an adjacent acceptor cell.

Protocol:

-

Cell Culture: Plate cells at a density that allows for the formation of a confluent monolayer, ensuring cell-to-cell contact.

-

Dye Loading:

-

Donor Cells: Incubate a subset of cells with a gap junction-permeable fluorescent dye (e.g., Calcein-AM) that becomes fluorescent and membrane-impermeant upon intracellular hydrolysis.

-

Acceptor Cells: Label a separate subset of cells with a membrane-impermeable fluorescent dye of a different color (e.g., DiI) to identify them.

-

-

Co-culture: Trypsinize and mix the donor and acceptor cell populations and plate them together to allow for the formation of gap junctions.

-

This compound Treatment: Add this compound at the desired concentration to the co-culture medium. Include a vehicle control.

-

Imaging: After a defined incubation period, visualize the cells using fluorescence microscopy. The transfer of the green fluorescent dye (Calcein) from donor to acceptor cells indicates functional GJIC.

-

Quantification: Quantify the extent of dye transfer by counting the number of acceptor cells that have taken up the dye or by measuring the fluorescence intensity in the acceptor cells using image analysis software.[7]

Scrape Wound Healing Assay

This assay evaluates the effect of this compound on cell migration, a process often influenced by Cx43-mediated communication.

Protocol:

-

Cell Monolayer Formation: Grow cells to full confluency in a multi-well plate.[8]

-

Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" through the center of the cell monolayer.[9]

-

Wash: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.[9]

-

Treatment: Add fresh culture medium containing this compound at the desired concentration or a vehicle control.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the width of the wound at multiple points at each time point. The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.[8][10]

Quantitative Real-Time PCR (qPCR) for GJA1 (Cx43) Expression

This method quantifies the effect of this compound on the gene expression of Cx43.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11]

-

qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for the GJA1 gene (encoding Cx43), and the cDNA template. Use a housekeeping gene (e.g., GAPDH) for normalization.[12]

-

Data Analysis: The relative expression of the GJA1 gene is calculated using the ΔΔCt method.[11]

Western Blotting for Cx43 and pSmad3

This technique is used to determine the effect of this compound on the protein levels of Cx43 and the phosphorylation of Smad3, a key downstream signaling molecule.

Protocol:

-

Protein Extraction: Lyse the this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Cx43 and phosphorylated Smad3 (pSmad3). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.[3]

Signaling Pathways and Visualizations

The interaction of this compound with Cx43 can modulate several downstream signaling pathways, thereby influencing cellular behavior. A notable pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a critical role in cell migration and proliferation.

TGF-β/Smad3 Signaling Pathway

Evidence suggests that both this compound and the knockdown of Cx43 can lead to an increase in the phosphorylation of Smad3 (pSmad3), a key mediator of TGF-β signaling.[3][5] Cx43 has been shown to regulate TGF-β signaling by competing with Smads for binding to microtubules, thereby controlling their translocation to the nucleus.[13][14] By inhibiting Cx43 function, this compound may indirectly influence this process, leading to altered gene expression related to cell migration and extracellular matrix remodeling.

Caption: TGF-β signaling pathway modulated by this compound and Cx43 interaction.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular processes mediated by Cx43.

Caption: A typical experimental workflow for investigating the effects of this compound.

Logical Relationship of this compound, Cx43, and Cellular Processes

This diagram illustrates the logical flow from the molecular interaction of this compound with Cx43 to the resulting cellular responses.

Caption: Logical relationship between this compound, Cx43, and cellular outcomes.

Conclusion

This compound serves as an indispensable tool for elucidating the multifaceted roles of Cx43 in cellular physiology and pathology. Its specific interaction with the second extracellular loop of Cx43 provides a means to dissect the contributions of gap junctional and hemichannel communication in various biological processes. The quantitative data, though still developing, combined with the well-established functional assays and emerging understanding of downstream signaling pathways, solidifies the importance of this compound in both basic research and as a potential starting point for the development of therapeutic agents targeting Cx43-mediated communication. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further unraveling the complexities of this compound's interaction with Cx43.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ambivalence of Connexin43 Gap Peptides in Cardioprotection of the Isolated Heart against Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Scratch Wound Healing Assay [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cx43 Mediates TGF-β Signaling through Competitive Smads Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cx43 mediates TGF-beta signaling through competitive Smads binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by GAP 27: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction